CP-724714
Overview
Description
CP-724714 is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinazoline core, a pyridine ring, and a methoxy group, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
CP-724714 is a potent, selective, and orally active inhibitor of the ErbB2 (HER2) tyrosine kinase . The primary target of this compound is the ErbB2 receptor, a member of the human epidermal growth factor (EGFR) family .
Mode of Action
This compound interacts with its target, the ErbB2 receptor, by inhibiting its autophosphorylation . This inhibition disrupts the receptor’s signaling, which is crucial for mediating the survival, proliferation, and differentiation of normal cells .
Biochemical Pathways
The inhibition of the ErbB2 receptor by this compound affects the Ras-Raf-Mek-Erk signaling pathway . This pathway is involved in cell cycle progression and growth. By inhibiting this pathway, this compound can induce G1 cell cycle arrest and a marked reduction in S-phase cells .
Pharmacokinetics
This compound exhibits linear single-dose and multiple-dose pharmacokinetics . The compound was discontinued from clinical development due to unexpected hepatotoxicity . Significant correlations were observed for body size and oral clearance (CL/ F) and oral steady-state volume of distribution (Vdss / F) .
Result of Action
This compound’s action results in the inhibition of tumor growth. In vitro studies have shown that this compound is selective for inhibiting the growth of HER2-driven cell lines . Despite extensive prior treatment, 29% of patients had stable disease .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s overall health status. For instance, the compound’s hepatotoxicity could be exacerbated by the presence of other hepatotoxic drugs or liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-724714 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step involves the coupling of the quinazoline core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Final Coupling and Acetylation: The final step involves coupling the intermediate with an appropriate acetamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
CP-724714 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various alkylated and arylated derivatives.
Scientific Research Applications
CP-724714 has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used in cancer treatment.
Erlotinib: A similar compound with a quinazoline core, used as an anticancer agent.
Lapatinib: Contains a quinazoline core and is used in the treatment of breast cancer.
Uniqueness
CP-724714 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVZBTWPGQVVLW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026009 | |
Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845680-17-3, 383432-38-0, 537705-08-1 | |
Record name | CP 724714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-724714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-724714 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-724714 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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